Cycloviolacin O18 belongs to a larger class of compounds known as cyclotides. These are categorized based on their structural features and biological activities. Cyclotides are known for their stability and resistance to proteolytic degradation, making them ideal candidates for pharmaceutical development .
The synthesis of cycloviolacin O18 can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and extraction from plant sources. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed in SPPS, allowing for the stepwise assembly of peptide sequences on solid supports .
Technical Details:
Cycloviolacin O18 exhibits a cyclic structure stabilized by three disulfide bridges formed between cysteine residues. This unique arrangement contributes to its structural integrity and biological function.
The molecular formula for cycloviolacin O18 is C_62H_100N_16O_19S_3, with a molecular weight of approximately 1,263.6 g/mol. The presence of multiple disulfide bonds is crucial for maintaining its conformation under physiological conditions.
Cycloviolacin O18 undergoes various chemical reactions typical of peptides, including hydrolysis, oxidation, and reduction reactions. Its cyclic nature allows it to resist enzymatic degradation better than linear peptides.
Technical Details:
Cycloviolacin O18 exhibits antimicrobial activity primarily through membrane disruption mechanisms. It interacts with bacterial membranes, leading to pore formation that compromises cell integrity.
Studies indicate that cyclotides like cycloviolacin O18 can disrupt lipid bilayers at micromolar concentrations, making them effective against various bacterial strains . The specific interactions involve binding to lipid components, altering membrane permeability.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination
Cycloviolacin O18 (CyO18) belongs to the cyclotide family, a class of ultra-stable plant-derived cyclic peptides first discovered through ethnobotanical investigations of African medicinal plants like Oldenlandia affinis (Rubiaceae) [5]. However, CyO18 was specifically isolated from the sweet violet (Viola odorata L., Violaceae), a species native to Europe and Asia but naturalized globally [1] [8]. This cyclotide was identified during extensive phytochemical profiling of V. odorata tissues in the early 2000s, utilizing advanced separation techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry [1] [6]. Research revealed that V. odorata expresses a complex suite of cyclotides, with one study identifying approximately 30 different cyclotides in its aerial parts and roots, including 13 novel sequences at the time [1]. CyO18 is part of this diverse molecular defense arsenal produced by the plant. Unlike some cyclotides found across plant families (e.g., kalata B1), CyO18 appears to be primarily associated with Violaceae species, particularly within the Viola genus [1] [8]. Its discovery contributed significantly to understanding the remarkable peptide diversity within single plant species and the role of the Violaceae family as a major reservoir of bracelet cyclotides.
CyO18 is definitively classified within the bracelet subfamily of cyclotides. This classification is based on key structural features distinguishing it from the Möbius and trypsin inhibitor subfamilies [4] [7]. Crucially, CyO18 lacks a cis-proline residue in loop 5 (the segment between the fifth and sixth cysteine residues), a hallmark feature of the Möbius subfamily which induces a characteristic backbone twist [7]. Instead, CyO18 possesses a ring of all-trans peptide bonds contributing to its overall structure [5].
Table 1: Key Structural Features Defining Cycloviolacin O18's Classification
Feature | Cycloviolacin O18 (Bracelet) | Möbius Cyclotides (e.g., Kalata B1) |
---|---|---|
Loop 5 Proline Isomer | Trans | Cis-Proline |
Backbone Twist | Absent | Present (180° twist) |
Representative Loop 1 Residue | Glutamic Acid (Conserved) | Glutamic Acid (Conserved) |
Relative Size | Typically larger (31-37 aa) | Typically smaller (≈30 aa) |
In Vitro Folding Efficiency | Lower | Higher |
The bracelet classification carries significant functional implications. Bracelet cyclotides, including CyO18 and its close relatives like cycloviolacin O2 (CyO2), often exhibit potent membrane-disrupting activity and generally display stronger cytotoxic and hemolytic activities compared to Möbius cyclotides [1] [9]. This enhanced bioactivity is attributed to a distinct spatial arrangement of surface-exposed hydrophobic and charged residues (particularly lysine and glutamic acid) within the loop regions projecting from the conserved CCK core [1] [10]. The conserved CCK framework (head-to-tail cyclic backbone and cystine knot with disulfide connectivities Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, Cysᴵᴵᴵ–Cysⱽᴵ) provides exceptional stability against thermal, chemical, and enzymatic degradation, a trait shared across all cyclotides [5] [7]. However, sequence variations within the loops, particularly loops 2, 3, 5, and 6, modulate biological specificity and potency. For CyO18, these loops determine its interaction with biological membranes, influencing its role in plant defense and potential therapeutic applications [1] [8] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: